2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium
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Overview
Description
2-[4-(DIMETHYLAMINO)PHENYL]-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM is an organic compound belonging to the class of benzimidazoles. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a benzimidazole core. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIMETHYLAMINO)PHENYL]-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM typically involves the condensation of o-phenylenediamine with 4-(dimethylamino)benzaldehyde. This reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIMETHYLAMINO)PHENYL]-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazoles.
Scientific Research Applications
2-[4-(DIMETHYLAMINO)PHENYL]-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[4-(DIMETHYLAMINO)PHENYL]-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-(4-(DIMETHYLAMINO)PHENYL)-1,3-DIMETHYL-1H-PERIMIDIN-3-IUM: Similar structure but different core.
3-[4-(DIMETHYLAMINO)PHENYL]-1-PHENYLPROP-2-EN-1-ONES: Contains a chalcone moiety instead of a benzimidazole core.
Uniqueness
2-[4-(DIMETHYLAMINO)PHENYL]-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to its benzimidazole core, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.
Properties
IUPAC Name |
4-(1,3-dimethylbenzimidazol-3-ium-2-yl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N3/c1-18(2)14-11-9-13(10-12-14)17-19(3)15-7-5-6-8-16(15)20(17)4/h5-12H,1-4H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSLNGSRJSYIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N3+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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